[(2,6-Difluorophenyl)methyl](propyl)amine
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Overview
Description
(2,6-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2,6-Difluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenylmethanol derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2,6-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)methylamine
- [(2,6-Difluorophenyl)methyl][3-(dimethylamino)propyl]amine
- (2,6-Difluorophenyl)methylamine
Uniqueness
(2,6-Difluorophenyl)methylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the propylamine group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
62924-68-9 |
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Molecular Formula |
C10H13F2N |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3 |
InChI Key |
NABIPVOLERRIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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